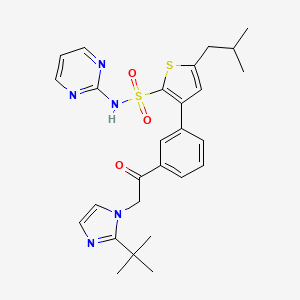

AT2 receptor ligand-1

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C27H31N5O3S2 |

|---|---|

Molekulargewicht |

537.7 g/mol |

IUPAC-Name |

3-[3-[2-(2-tert-butylimidazol-1-yl)acetyl]phenyl]-5-(2-methylpropyl)-N-pyrimidin-2-ylthiophene-2-sulfonamide |

InChI |

InChI=1S/C27H31N5O3S2/c1-18(2)14-21-16-22(24(36-21)37(34,35)31-26-29-10-7-11-30-26)19-8-6-9-20(15-19)23(33)17-32-13-12-28-25(32)27(3,4)5/h6-13,15-16,18H,14,17H2,1-5H3,(H,29,30,31) |

InChI-Schlüssel |

VVDMNYKDRYOQME-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=CC(=C(S1)S(=O)(=O)NC2=NC=CC=N2)C3=CC(=CC=C3)C(=O)CN4C=CN=C4C(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Angiotensin II Type 2 Receptor (AT2R) Ligands

For Researchers, Scientists, and Drug Development Professionals

The Angiotensin II Type 2 (AT2) receptor, a key component of the Renin-Angiotensin System (RAS), has emerged as a promising therapeutic target. Unlike the well-known AT1 receptor (AT1R) that mediates vasoconstriction and cellular growth, the AT2 receptor (AT2R) often counteracts these effects, promoting vasodilation, anti-inflammatory responses, and tissue protection.[1][2][3] This functional opposition makes the development of selective AT2R ligands a compelling strategy for treating cardiovascular diseases, neuropathic pain, inflammation, and fibrosis.[2][4] This guide provides a technical overview of the synthesis strategies, characterization methodologies, and signaling pathways central to the discovery and development of novel AT2R ligands.

AT2 Receptor Signaling Pathways

Understanding the downstream signaling of the AT2R is fundamental to ligand characterization and drug development. Activation of the AT2R initiates several pathways, often opposing the actions of the AT1R. The receptor is coupled to inhibitory G proteins (Gi) and its activation leads to the stimulation of various phosphatases and the nitric oxide-cGMP system.[5][6][7]

Key signaling events include:

-

Activation of Phosphatases: The AT2R activates protein phosphatases such as SH2-domain-containing phosphatase 1 (SHP-1) and protein phosphatase 2A (PP2A).[1][6] This leads to the dephosphorylation and inactivation of key kinases in growth signaling cascades.

-

Inhibition of MAPK/ERK Pathway: By activating mitogen-activated protein kinase phosphatase-1 (MKP-1), the AT2R inhibits the extracellular signal-regulated kinase (ERK), a central component of the mitogen-activated protein kinase (MAPK) pathway.[1] This contributes to the anti-proliferative effects of AT2R activation.

-

Bradykinin-NO-cGMP Pathway: AT2R stimulation promotes the release of bradykinin (B550075) and nitric oxide (NO), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1][8] This cascade is a primary mechanism for AT2R-mediated vasodilation.[1][9]

Synthesis of AT2 Receptor Ligands

The development of AT2R ligands has evolved from modifying the endogenous peptide ligand, Angiotensin II (Ang II), to the rational design of selective, non-peptide small molecules with improved drug-like properties.[10][11]

From Peptides to Non-Peptides: Initial efforts focused on truncating and modifying Ang II to enhance AT2R affinity and selectivity.[11][12] However, peptides generally suffer from poor oral bioavailability and rapid degradation.[10] A significant breakthrough was the development of non-peptide ligands. The non-selective AT1/AT2 agonist L-162,313 served as a crucial starting point for synthetic modifications that ultimately led to the first selective non-peptide AT2R agonist, Compound 21 (C21).[10][13]

General Synthetic Strategies: Modern synthetic approaches often employ scaffold hopping and bioisosteric replacement to discover novel chemical series.[14] For example, a series of benzenesulfonamide (B165840) derivatives were designed and synthesized as selective AT2R antagonists.[14] The synthesis of more complex antagonists, such as derivatives of EMA401, has involved multi-step sequences including key reactions like the Horner–Wadsworth–Emmons reaction and the Pictet–Spengler reaction to construct the core tetrahydroisoquinoline scaffold.[15]

Characterization of AT2 Receptor Ligands

Thorough characterization is essential to determine a ligand's affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist). This involves a combination of binding and functional assays.

Radioligand binding assays are the gold standard for determining the binding affinity (expressed as Ki or Kd) of a test compound for a specific receptor. To assess selectivity, binding to both AT2R and AT1R is measured.

| Ligand | Type | AT2R Ki (nM) | AT1R Ki (nM) | Selectivity (AT1R/AT2R) | Reference |

| Angiotensin II | Endogenous Agonist | ~1-10 | ~1-10 | ~1 | [13] |

| PD123319 | Antagonist/Partial Agonist | ~10-30 | >10,000 | >330 | [1][16] |

| CGP42112A | Full Agonist | ~0.1-1 | ~1,000 | >1,000 | [1][17] |

| Compound 21 (C21) | Full Agonist | ~0.4 | >10,000 | >25,000 | [1][16] |

| EMA401 | Antagonist/Partial Agonist | ~1-5 | >10,000 | >2,000 | [16][18][19] |

Note: Ki values can vary between studies depending on the specific assay conditions and tissues/cell lines used.

This protocol outlines the steps to determine the binding affinity (Ki) of a test ligand for the AT2 receptor.

-

Membrane Preparation:

-

Culture cells engineered to express a high density of the human AT2 receptor (e.g., HEK-293 or CHO cells).[14]

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled AT2R-selective ligand (e.g., [¹²⁵I]-CGP42112), and varying concentrations of the unlabeled test compound.[14]

-

To determine non-specific binding, include wells containing the radioligand and a high concentration of a known AT2R ligand (e.g., unlabeled CGP42112 or PD123319).

-

Total binding is determined in wells with only the radioligand and membranes.

-

-

Incubation:

-

Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional assays are crucial to determine whether a ligand activates (agonist), blocks (antagonist), or partially activates the receptor. Due to the AT2R's non-canonical signaling, standard assays like cAMP measurement are not applicable.[16]

Key Functional Assays:

-

Nitric Oxide (NO) Release Assay: This is a reliable method for assessing agonism. AT2R activation stimulates NO production. This can be measured using fluorescent dyes like 4,5-diaminofluorescein (B163784) (DAF) in cells that endogenously or recombinantly express the AT2R, such as human aortic endothelial cells (HAEC) or transfected CHO cells.[16] Full agonists like Ang II and C21 induce a robust NO release, while partial agonists like EMA401 and PD123319 elicit a submaximal response.[16]

-

Neurite Outgrowth Assay: In neuronal cell lines (e.g., NG108-15), AT2R activation can promote neurite outgrowth. This cellular response can be quantified to assess the agonistic or antagonistic properties of test compounds.[14]

This protocol describes the measurement of NO release to characterize the functional activity of AT2R ligands.

-

Cell Culture:

-

Plate suitable cells (e.g., AT2R-transfected CHO cells or HAEC) in a multi-well plate (e.g., 96-well black, clear bottom) and grow to confluence.

-

-

Cell Loading:

-

Wash the cells with a physiological salt solution (e.g., HBSS).

-

Load the cells with an NO-sensitive fluorescent probe, such as DAF-FM diacetate, by incubating them in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Ligand Stimulation:

-

Wash the cells to remove excess probe.

-

For antagonist testing, pre-incubate the cells with the antagonist compound before adding a known agonist.

-

For agonist testing, add varying concentrations of the test agonist (e.g., C21) or a known full agonist (e.g., Ang II) to the wells.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~495 nm / ~515 nm for DAF-FM) using a fluorescence plate reader.

-

Continue to measure the fluorescence at regular intervals over a period of time (e.g., 30-60 minutes) to monitor the rate of NO production.

-

-

Data Analysis:

-

Calculate the change in fluorescence over time for each condition.

-

For agonists, plot the response against the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect).

-

For antagonists, the data can be used to calculate the IC₅₀ or a pA₂ value to quantify antagonist potency.

-

Conclusion and Future Perspectives

The development of selective AT2R ligands has provided invaluable tools for dissecting the receptor's physiological roles and has identified promising therapeutic candidates. The non-peptide agonist C21 and antagonist EMA401 are prime examples that have advanced into or toward clinical investigation.[12][20] Future research will likely focus on developing biased agonists that can selectively activate specific downstream pathways, potentially offering more targeted therapeutic effects with fewer side effects.[21][22] Continued efforts in rational drug design, guided by structural biology and sophisticated characterization assays, will be paramount in unlocking the full therapeutic potential of the AT2 receptor.[2][23]

References

- 1. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin AT2 receptor function and drug discovery | Supervisor Connect [supervisorconnect.med.monash.edu]

- 4. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal transduction from the angiotensin II AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. diva-portal.org [diva-portal.org]

- 11. Design and Synthesis of Novel AT2 Receptor Ligands : From Peptides to Drug-Like Molecules [uu.diva-portal.org]

- 12. Angiotensin Peptides as AT2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EMA401 - Wikipedia [en.wikipedia.org]

- 19. dovepress.com [dovepress.com]

- 20. EMA401: an old antagonist of the AT2R for a new indication in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in RAS Modulation: A Technical Guide to the Discovery of Novel Non-Peptide AT2 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. For decades, drug development has focused on inhibiting the classical RAS axis, primarily through angiotensin-converting enzyme (ACE) inhibitors and angiotensin II type 1 receptor (AT1R) blockers. However, a paradigm shift is underway, with increasing attention on the protective arm of the RAS, centered around the angiotensin II type 2 receptor (AT2R). Activation of the AT2R has been shown to counteract many of the detrimental effects of AT1R stimulation, exhibiting anti-inflammatory, anti-fibrotic, and neuroprotective properties.[1][2] The therapeutic potential of targeting the AT2R has been hampered by the lack of selective, orally bioavailable agonists. The advent of novel non-peptide AT2R agonists represents a significant breakthrough, opening new avenues for the treatment of a wide range of diseases. This technical guide provides an in-depth overview of the discovery, characterization, and underlying science of these pioneering compounds.

The First Selective Non-Peptide AT2R Agonist: C21

The discovery of Compound 21 (C21), also known as M24, marked a pivotal moment in AT2R research.[3][4][5][6][7] Developed through a medicinal chemistry campaign starting from a non-selective AT1/AT2 receptor ligand, C21 emerged as the first drug-like, highly selective non-peptide agonist for the AT2R.[8][9]

Pharmacological Profile of C21

C21 exhibits remarkable selectivity for the AT2R over the AT1R, a crucial attribute for therapeutic applications to avoid the pressor and pro-inflammatory effects associated with AT1R activation.[3][4][5]

| Compound | Target | Binding Affinity (Ki) | Selectivity (AT1R/AT2R) | Reference |

| C21 (M24) | Human AT2R | 0.4 nM | >25,000-fold | [3][4] |

| Human AT1R | >10 µM | [3][4] |

Expanding the Arsenal: Other Investigated Non-Peptide Ligands

While C21 remains the most well-characterized non-peptide AT2R agonist, research into other compounds has provided valuable insights into the structure-activity relationships (SAR) of AT2R ligands.

| Compound | Target | Binding Affinity (IC50/Ki) | Notes | Reference |

| PD123319 | Rat Adrenal AT2R | IC50: 34 nM | Initially classified as an antagonist, it has been shown to exhibit partial agonist properties. | [10] |

| Compound 19 | Rat Adrenal AT2R | IC50: 30 nM | A potent derivative from a series of 1,2,3,4-tetrahydrosioquinoline-3-carboxylic acids. | |

| β-Pro7-AngIII | Human AT2R | - | A highly selective peptide mimetic agonist (>20,000-fold selectivity over AT1R). While not a non-peptide, its study provides valuable insights into AT2R activation. | [11][12][13][14][15] |

AT2 Receptor Signaling Pathways

Activation of the AT2R triggers a cascade of intracellular signaling events that mediate its protective effects. These pathways often run counter to those activated by the AT1R.

Caption: AT2 Receptor Signaling Pathways.

Experimental Protocols

The discovery and characterization of novel non-peptide AT2R agonists rely on a suite of specialized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the AT2 receptor.

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human AT2 receptor (e.g., HEK293 or CHO cells) to confluency.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[16]

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein), a fixed concentration of a radiolabeled AT2R ligand (e.g., [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of the unlabeled test compound.

-

To ensure specific binding to the AT2R, include a saturating concentration of an AT1R selective antagonist (e.g., losartan).

-

Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a saturating concentration of a non-labeled AT2R ligand (e.g., unlabeled Angiotensin II or C21).

-

Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[16][17][18][19]

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition binding curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurite Outgrowth Assay

This functional assay assesses the ability of a compound to induce neuronal differentiation, a characteristic effect of AT2R activation.

Caption: Neurite Outgrowth Assay Workflow.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture NG108-15 cells (a neuroblastoma x glioma hybrid cell line) in DMEM supplemented with 10% fetal bovine serum, HAT supplement, and antibiotics.

-

Plate the cells in 96-well plates at an appropriate density to allow for neurite extension without excessive cell-to-cell contact.[20][21]

-

Induce differentiation by switching to a low-serum medium (e.g., 1% FBS) 24 hours after plating.[18]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the low-serum medium.

-

Add the compound solutions to the cells and incubate for a period of 24 to 72 hours to allow for neurite outgrowth.[20]

-

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody specific for a neuronal marker, such as anti-β-III tubulin, which stains microtubules in the neurites.[22]

-

Wash the cells and incubate with a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) can also be included.

-

-

Imaging and Analysis:

-

Acquire images of the stained cells using a high-content imaging system.

-

Use automated image analysis software to identify the cell bodies and trace the neurites.

-

Quantify various parameters of neurite outgrowth, such as the total neurite length per cell, the number of neurites per cell, and the number of branch points.[22]

-

Plot the neurite outgrowth parameters against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal effect).

-

Nitric Oxide (NO) Release Assay

AT2R activation is known to stimulate the production of nitric oxide (NO), a key signaling molecule involved in vasodilation. This assay quantifies NO release from cells expressing the AT2R.

Caption: Nitric Oxide Release Assay Workflow.

Detailed Methodology:

-

Cell Culture and Plating:

-

Dye Loading:

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

-

Load the cells with DAF-FM diacetate, a cell-permeable dye that becomes fluorescent upon reacting with NO. Incubate with 5-10 µM DAF-FM diacetate for 30-60 minutes at 37°C.[23][24][26][27]

-

Wash the cells to remove excess dye.

-

-

Cell Stimulation and Fluorescence Measurement:

-

Add the test compound at various concentrations to the cells.

-

Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm using a fluorescence plate reader or a fluorescence microscope.[27]

-

Measurements can be taken kinetically over time or at a fixed endpoint after a specific incubation period (e.g., 15-30 minutes).[23]

-

-

Data Analysis:

-

Calculate the fold-change in fluorescence intensity relative to untreated control cells.

-

Plot the fold-change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Conclusion and Future Directions

The discovery of C21 and the ongoing exploration of other non-peptide AT2R agonists have provided researchers with invaluable tools to dissect the complex biology of the AT2R and have paved the way for a new class of therapeutics.[2][7][25][28][29] The detailed methodologies presented in this guide are intended to facilitate further research in this exciting field. Future efforts will likely focus on the development of agonists with improved pharmacokinetic profiles and tissue-specific targeting. Furthermore, the elucidation of the crystal structure of the AT2R in complex with these non-peptide agonists will undoubtedly accelerate the design of next-generation molecules with enhanced potency and selectivity.[30] The translation of these promising preclinical findings into clinical applications holds the potential to address unmet medical needs in a variety of cardiovascular, renal, and neurological disorders.

References

- 1. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT2 receptor agonists: hypertension and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and biological evaluation of the first selective nonpeptide AT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of the First Selective Nonpeptide AT2 Receptor Agonist [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β-Pro7Ang III is a novel highly selective angiotensin II type 2 receptor (AT2R) agonist, which acts as a vasodepressor agent via the AT2R in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Novel AT2 Receptor Agonist β-Pro7-AngIII Exerts Cardiac and Renal Anti-Fibrotic and Anti-Inflammatory Effects in High Salt-Fed Mice [mdpi.com]

- 13. The Novel AT2 Receptor Agonist β-Pro7-AngIII Exerts Cardiac and Renal Anti-Fibrotic and Anti-Inflammatory Effects in High Salt-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. portlandpress.com [portlandpress.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 19. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A novel series of selective, non-peptide inhibitors of angiotensin II binding to the AT2 site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Development of an automated, high-throughput assay to detect angiotensin AT2-receptor agonistic compounds by nitric oxide measurements in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 26. sfrbm.org [sfrbm.org]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Angiotensin Peptides as AT2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. AT2 receptor agonists: hypertension and beyond | Semantic Scholar [semanticscholar.org]

- 30. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the AT2 Receptor Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Angiotensin II Type 2 (AT2) receptor, a key component of the renin-angiotensin system (RAS), has emerged as a critical regulator of cardiovascular and renal physiology.[1][2] Unlike the well-characterized Angiotensin II Type 1 (AT1) receptor that mediates most of the classical pressor and pro-inflammatory effects of Angiotensin II (Ang II), the AT2 receptor often exerts counter-regulatory actions, including vasodilation, anti-proliferation, and anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the core signaling pathways of the AT2 receptor, presents quantitative data for key molecular interactions, and details experimental protocols for their elucidation.

Core Signaling Pathways of the AT2 Receptor

Activation of the AT2 receptor by its endogenous ligand, Angiotensin II, initiates a cascade of intracellular signaling events that can be broadly categorized into three major pathways.[1][4] These pathways are not mutually exclusive and can exhibit significant crosstalk, leading to a complex and context-dependent cellular response.

Activation of Protein Phosphatases

A primary signaling mechanism of the AT2 receptor involves the activation of various protein phosphatases, leading to the dephosphorylation and modulation of downstream effector proteins.[2][5] This pathway is central to the anti-proliferative and pro-apoptotic effects of AT2 receptor stimulation.

A key player in this pathway is the Src homology region 2 domain-containing phosphatase 1 (SHP-1).[5] Upon AT2 receptor activation, SHP-1 is recruited and activated, leading to the dephosphorylation and inactivation of growth-promoting signaling molecules such as the extracellular signal-regulated kinase (ERK) 1/2.[5]

The Bradykinin (B550075)/Nitric Oxide/cGMP Pathway

The AT2 receptor plays a significant role in vasodilation, primarily through the activation of the bradykinin/nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[1][3] This signaling cascade is initiated by the AT2 receptor-mediated stimulation of bradykinin release.[6]

Bradykinin, in turn, binds to its B2 receptor, leading to the activation of endothelial nitric oxide synthase (eNOS).[6] Activated eNOS produces nitric oxide (NO), a potent vasodilator, which then stimulates soluble guanylate cyclase (sGC) to produce cGMP.[3] The resulting increase in intracellular cGMP concentration ultimately leads to smooth muscle relaxation and vasodilation.

References

- 1. The angiotensin II type 2 receptor in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Angiotensin II Type 2 (AT2) Receptor Antagonists

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Renin-Angiotensin System and the Role of the AT2 Receptor

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The primary effector peptide of this system, Angiotensin II (Ang II), exerts its physiological effects by binding to two main G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 Receptor (AT1R) and the Type 2 Receptor (AT2R).[2][3][4] While sharing Ang II as an endogenous ligand, these receptors are structurally distinct (with only 34% amino acid homology) and often mediate opposing actions.[5][6]

The AT1R is widely known to mediate the "classical" effects of Ang II, including vasoconstriction, inflammation, cellular proliferation, and fibrosis.[3][7][8][9] In contrast, the AT2 receptor is highly expressed in fetal tissues, with its expression significantly decreasing after birth but re-emerging in adult tissues under pathological conditions such as injury and inflammation.[3][10] Activation of the AT2R generally counteracts the effects of the AT1R, promoting vasodilation, anti-inflammatory responses, anti-proliferative effects, and tissue regeneration.[3][5][11]

AT2 receptor antagonists are a class of pharmacological agents designed to selectively bind to and inhibit the AT2 receptor, thereby blocking the downstream signaling initiated by Ang II binding.[12] This targeted inhibition allows for the precise modulation of the RAS, offering therapeutic potential in conditions where AT2R signaling is pathologically upregulated, such as certain forms of neuropathic pain.[13][14] Prominent examples of selective AT2R antagonists used in research and clinical development include PD123319 and EMA401.[6][14]

Core Mechanism of Antagonism and Signal Transduction

AT2 receptor antagonists function as competitive inhibitors. They occupy the Ang II binding site on the AT2 receptor, preventing the endogenous ligand from binding and initiating the conformational changes required for receptor activation.[12] This blockade prevents the activation of multiple downstream signaling pathways.

G Protein-Coupled Signaling

The AT2R is a GPCR that can couple to inhibitory G proteins (Gαi/o).[3] Upon activation, this coupling initiates a cascade involving the activation of several key protein phosphatases:

These phosphatases subsequently dephosphorylate various target proteins, counteracting proliferative and pro-inflammatory signals often driven by kinases. By blocking Ang II binding, AT2R antagonists prevent this G protein-mediated activation of phosphatases.

Inhibition of Vasodilatory Pathways

AT2R activation is strongly linked to vasodilation, primarily through a pathway involving bradykinin (B550075) and nitric oxide (NO).[5][11] Activation of the AT2R stimulates the synthesis and release of NO, which in turn activates soluble guanylyl cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation.[11] AT2R antagonists block this entire cascade, thereby inhibiting the receptor's vasodilatory contribution.

Blockade of Pro-Nociceptive Signaling in Neuropathic Pain

In the context of sensory neurons, particularly in dorsal root ganglia (DRG), AT2R activation by Ang II can paradoxically lead to pro-nociceptive (pain-promoting) effects. This process involves the activation of the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways, which increases neuronal hyperexcitability and sensitization.[13][15] The AT2R antagonist EMA401 has demonstrated clinical efficacy in neuropathic pain by specifically inhibiting this Ang II-induced MAPK activation in DRG neurons.[13][14]

Modulation of Inflammatory Pathways

Studies have shown that AT2R activation can exert anti-inflammatory effects by reducing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and consequently decreasing the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[7] Conversely, administration of an AT2R antagonist like PD123319 was shown to increase STAT3 phosphorylation and TNF-α production, highlighting that antagonism of the AT2R blocks this specific anti-inflammatory axis.[7]

References

- 1. news-medical.net [news-medical.net]

- 2. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiotensin II Type-2 Receptors Modulate Inflammation Through Signal Transducer and Activator of Transcription Proteins 3 Phosphorylation and TNFα Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. What are AT2R antagonists and how do they work? [synapse.patsnap.com]

- 13. Mechanisms underlying clinical efficacy of Angiotensin II type 2 receptor (AT2R) antagonist EMA401 in neuropathic pain: clinical tissue and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EMA401 - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to Angiotensin II Type 2 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

The Angiotensin II Type 2 (AT2) receptor, a key component of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target. Unlike the well-known AT1 receptor that mediates most of the classical pressor and proliferative effects of Angiotensin II (Ang II), the AT2 receptor is often associated with counter-regulatory, protective effects, including vasodilation, anti-inflammatory responses, and tissue regeneration.[1][2] This in-depth guide delves into the core of AT2 receptor pharmacology, exploring the nuanced structure-activity relationships (SAR) of its ligands, detailing the experimental protocols for their characterization, and visualizing the complex signaling pathways they modulate.

Deciphering the Ligand Landscape: Structure-Activity Relationships

The development of selective AT2 receptor ligands has been pivotal in unraveling its physiological roles. These ligands fall into two main categories: peptide and non-peptide compounds, each with distinct SAR profiles.

Peptide Ligands: From Endogenous Peptides to Synthetic Analogs

The endogenous ligand for the AT2 receptor is the octapeptide Angiotensin II. However, other angiotensin-derived peptides also exhibit affinity for the AT2 receptor. Structure-activity relationship studies have focused on modifications of the Ang II sequence to enhance selectivity and functional activity at the AT2 receptor.

Key SAR insights for peptide agonists include:

-

C-Terminal Residues are Crucial: The C-terminal pentapeptide structure of Ang II is a key determinant for AT2 receptor binding.[2]

-

Role of Specific Amino Acids: Modifications to specific amino acid residues within the Ang II sequence can significantly alter affinity and selectivity for the AT2 versus the AT1 receptor. For instance, the substitution of the C-terminal Phe8 with Ile8 is a common feature in some selective AT2 receptor agonists.[1]

-

Truncations and Cyclizations: Truncated and cyclized analogs of Ang II have been synthesized to create more drug-like and selective AT2 receptor agonists.[3]

Non-Peptide Ligands: A New Era of Selective Modulators

The development of non-peptide ligands has revolutionized the study of the AT2 receptor, offering improved pharmacokinetic properties over their peptide counterparts.

Non-Peptide Agonists:

The first selective non-peptide AT2 receptor agonist, C21 (Compound 21) , has been instrumental in preclinical and clinical investigations.[1][2] The SAR of C21 and its analogs has been extensively studied, revealing that minor structural modifications can dramatically alter activity. For example, a shift in the position of a substituent on the central phenyl ring can convert an agonist into a potent antagonist.[2]

Non-Peptide Antagonists:

PD123319 is a well-characterized, potent, and selective non-peptide antagonist of the AT2 receptor.[2][4] SAR studies on PD123319 and related compounds have led to the development of other antagonists with varying potencies and selectivities.[4]

Quantitative Pharmacology of AT2 Receptor Ligands

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of key peptide and non-peptide ligands for the AT2 receptor, providing a quantitative basis for comparing their potencies and selectivities.

Table 1: Binding Affinities of Peptide Ligands for the AT2 Receptor

| Ligand | AT2 Receptor Binding Affinity (Ki or IC50, nM) | AT1 Receptor Binding Affinity (Ki or IC50, nM) | Selectivity (AT1/AT2) | Reference |

| Sarile | 0.16 | 0.16 | 1 | [1] |

| CGP42112A | 0.2-1.0 | >1000 | >1000 | [1][2] |

| Angiotensin II | ~1 | ~1 | 1 | [1] |

| Angiotensin III | ~1 | ~10 | ~10 | [5] |

| [Sar¹, Ile⁸]-Ang II | ~1 | ~1 | 1 | [1] |

| [β-Pro⁷]-Ang III | 0.47 | >10000 | >21000 | [6] |

| [β-Tyr⁴]-Ang II | 1.82 | >10000 | >5500 | [6] |

Table 2: Binding Affinities of Non-Peptide Ligands for the AT2 Receptor

| Ligand | AT2 Receptor Binding Affinity (Ki or IC50, nM) | AT1 Receptor Binding Affinity (Ki or IC50, nM) | Selectivity (AT1/AT2) | Reference |

| C21 (Compound 21) | 0.4 | >10000 | >25000 | [2] |

| PD123319 | 34 | >10000 | >294 | [4] |

| EMA401 | 26 | >10000 | >385 |

Key Experimental Protocols for Ligand Characterization

The characterization of AT2 receptor ligands relies on a combination of binding and functional assays. The following sections provide detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor.[7][8][9]

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the AT2 receptor.

Principle: A radiolabeled ligand with known high affinity for the AT2 receptor (e.g., [¹²⁵I]Sar¹,Ile⁸-AngII) is incubated with a source of AT2 receptors (e.g., cell membranes from transfected cells or tissues expressing the receptor). The ability of an unlabeled test compound to compete with the radioligand for binding to the receptor is measured.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the AT2 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.[10]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound.

-

Add a fixed concentration of the radiolabeled ligand (typically at a concentration close to its Kd).

-

For determining non-specific binding, add a high concentration of a known unlabeled AT2 receptor ligand (e.g., Ang II or PD123319) to a set of wells.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Figure 1: Radioligand Binding Assay Workflow

Nitric Oxide (NO) Release Assay

AT2 receptor activation is known to stimulate the production of nitric oxide (NO) in endothelial cells, which contributes to its vasodilatory effects.[2] This functional assay measures the ability of a ligand to induce NO release.

Objective: To determine the functional agonist or antagonist activity of a test compound at the AT2 receptor by measuring NO production.

Principle: Endothelial cells expressing AT2 receptors are loaded with a fluorescent NO-sensitive dye, such as 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate). This cell-permeable dye is deacetylated by intracellular esterases to the less permeable DAF-FM. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative. The increase in fluorescence intensity is proportional to the amount of NO produced.[11][12][13][14]

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture human aortic endothelial cells (HAECs) or other suitable endothelial cells in appropriate growth medium.

-

Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere and form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a stock solution of DAF-FM diacetate in DMSO.

-

Dilute the stock solution in a serum-free medium to the desired final concentration (e.g., 5-10 µM).

-

Remove the growth medium from the cells and wash them with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Incubate the cells with the DAF-FM diacetate solution for a specified time (e.g., 30-60 minutes) at 37°C in the dark to allow for dye uptake and de-esterification.

-

Wash the cells to remove the extracellular dye.

-

-

Compound Treatment and Measurement:

-

For agonist testing, add different concentrations of the test compound to the cells.

-

For antagonist testing, pre-incubate the cells with the test compound for a short period (e.g., 15-30 minutes) before adding a known AT2 receptor agonist (e.g., C21 or Ang II).

-

Include appropriate controls, such as a vehicle control and a positive control (e.g., a known NO donor or a potent AT2 receptor agonist).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 515 nm emission for DAF-FM) at various time points using a fluorescence plate reader.[12]

-

-

Data Analysis:

-

Subtract the background fluorescence from the measured fluorescence values.

-

Plot the change in fluorescence intensity as a function of time or compound concentration.

-

For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonists, determine the IC50 value (the concentration that inhibits 50% of the response to the agonist) and calculate the pA2 value to quantify the antagonist potency.

-

Figure 2: Nitric Oxide Release Assay Workflow

Neurite Outgrowth Assay

Activation of the AT2 receptor has been shown to promote neurite outgrowth in neuronal cell lines, such as NG108-15 cells.[15][16][17][18][19] This assay provides a functional readout of AT2 receptor-mediated neuronal differentiation.

Objective: To assess the ability of a test compound to promote or inhibit neurite outgrowth via the AT2 receptor.

Principle: Neuronal cells are cultured in the presence of the test compound. After a defined incubation period, the cells are fixed and stained to visualize the neurites. The extent of neurite outgrowth is then quantified by measuring parameters such as the percentage of cells with neurites, the number of neurites per cell, and the length of the neurites.[17]

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture NG108-15 cells in a suitable growth medium.

-

Seed the cells onto culture plates pre-coated with an appropriate substrate (e.g., poly-L-lysine or laminin) to promote cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound (agonist or antagonist).

-

For antagonist testing, pre-incubate the cells with the antagonist before adding a known AT2 receptor agonist.

-

Include a vehicle control and a positive control (e.g., a known inducer of neurite outgrowth or a potent AT2 receptor agonist).

-

Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 24-72 hours).

-

-

Fixation and Staining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Stain the cells to visualize the neurites. A common method is to use an antibody against a neuronal marker such as β-III tubulin, followed by a fluorescently labeled secondary antibody.

-

Counterstain the cell nuclei with a fluorescent dye like DAPI or Hoechst.

-

-

Image Acquisition and Analysis:

-

Acquire images of the stained cells using a fluorescence microscope.

-

Quantify neurite outgrowth using image analysis software. Parameters to be measured may include:

-

-

Data Analysis:

-

Compare the neurite outgrowth parameters between the different treatment groups.

-

For agonists, generate dose-response curves and determine the EC50.

-

For antagonists, determine the extent of inhibition of agonist-induced neurite outgrowth.

-

Figure 3: Neurite Outgrowth Assay Workflow

Visualizing the AT2 Receptor Signaling Network

The signaling pathways initiated by AT2 receptor activation are complex and can be both G-protein dependent and independent. These pathways often oppose the actions of the AT1 receptor.

G-Protein Dependent and Independent Signaling

While initially debated, there is evidence that the AT2 receptor can couple to inhibitory G-proteins (Gi).[20] However, a significant portion of AT2 receptor signaling is thought to occur through G-protein-independent mechanisms.[21]

Figure 4: Overview of AT2 Receptor Signaling Pathways

Crosstalk with Other Signaling Pathways

The AT2 receptor is also known to engage in crosstalk with other signaling systems, further diversifying its functional outputs. A notable example is its interaction with the bradykinin (B550075) B2 receptor, leading to enhanced nitric oxide production.[2]

Figure 5: AT2R Crosstalk with Bradykinin B2 Receptor

Conclusion and Future Directions

The study of the structure-activity relationship of AT2 receptor ligands has been instrumental in advancing our understanding of this multifaceted receptor. The development of selective non-peptide agonists and antagonists has provided powerful tools to probe its function in health and disease. The detailed experimental protocols and an understanding of the intricate signaling pathways outlined in this guide provide a solid foundation for researchers in the field.

Future research will likely focus on the development of novel AT2 receptor ligands with improved pharmacokinetic profiles and biased signaling properties, potentially leading to more targeted and effective therapies for a range of cardiovascular, renal, and neurological disorders. The continued exploration of the AT2 receptor's role in tissue protection and regeneration holds significant promise for the future of medicine.

References

- 1. Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2 (AT2) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. guidetopharmacology.org [guidetopharmacology.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides [mdpi.com]

- 14. ENDOTHELIAL CELL-DERIVED NITRIC OXIDE MOBILIZATION IS ATTENUATED IN COPPER-DEFICIENT RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sfrbm.org [sfrbm.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Ngn2-Induced Differentiation of the NG108-15 Cell Line Enhances Motor Neuronal Differentiation and Neuromuscular Junction Formation | MDPI [mdpi.com]

- 20. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural Basis for Selectivity and Diversity in Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Role of Angiotensin II Type 2 (AT2) Receptor Activation In Vivo

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the angiotensin II type 1 receptor (AT1R) has been extensively studied for its role in vasoconstriction, inflammation, and fibrosis, the angiotensin II type 2 receptor (AT2R) has emerged as a key counter-regulatory component of the RAS. Activation of the AT2R is now widely recognized for its protective effects in various pathophysiological conditions, acting as a crucial system for tissue repair and regeneration.[1][2] This technical guide provides a comprehensive overview of the in vivo physiological roles of AT2R activation, with a focus on its cardiovascular, renal, and neurological effects. We present quantitative data from key preclinical studies, detail experimental methodologies, and provide visual representations of the underlying signaling pathways and experimental workflows.

Introduction to the AT2 Receptor

The AT2R is a G protein-coupled receptor that is highly expressed in fetal tissues and its expression is significantly downregulated after birth. However, in adults, AT2R expression can be upregulated in response to tissue injury and pathological conditions such as myocardial infarction, stroke, and renal disease.[3] This upregulation suggests a role for the AT2R in tissue repair and remodeling.[2] The physiological effects of AT2R activation are often opposite to those mediated by the AT1R, leading to vasodilation, anti-inflammatory, anti-fibrotic, and pro-apoptotic effects.[4][5]

Physiological Roles of AT2R Activation in Vivo

Cardiovascular System

AT2R activation plays a multifaceted role in the cardiovascular system, primarily counteracting the detrimental effects of AT1R stimulation.

-

Blood Pressure Regulation: While acute activation of the AT2R with agonists like C21 does not typically cause a significant drop in blood pressure in normotensive or hypertensive models, it can contribute to the long-term regulation of blood pressure.[1][6] This is thought to be due to its a combination of vasodilation, natriuresis, and attenuation of vascular remodeling.[7] The vasodilatory effect is mediated by the production of nitric oxide (NO) and bradykinin.[2] However, the potent vasoconstrictive effects of the highly expressed AT1R can mask the vasodilatory actions of the AT2R.[2] Blockade of the AT1R can unmask these vasodilatory effects.[2]

-

Cardiac Fibrosis and Hypertrophy: Numerous preclinical studies have demonstrated the anti-fibrotic effects of AT2R stimulation in the heart.[4][8] Activation of the AT2R can prevent the development of myocardial fibrosis and hypertrophy in models of angiotensin II-dependent hypertension.[9] These beneficial effects are associated with a reduction in inflammatory cell infiltration and local sympathetic activity.[9]

-

Vascular Remodeling: AT2R activation has been shown to prevent hypertension-induced vascular and other end-organ damage through its anti-apoptotic, anti-fibrotic, and anti-inflammatory actions.[1]

Renal System

In the kidney, the AT2R plays a crucial role in promoting vasodilation and natriuresis, thereby opposing the vasoconstrictor and antinatriuretic effects of the AT1R.[10]

-

Renal Hemodynamics and Natriuresis: Activation of the AT2R leads to increased renal production of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP), which contributes to renal vasodilation and increased sodium excretion.[2][11] This natriuretic effect is a key mechanism by which the AT2R contributes to blood pressure regulation.

-

Renoprotection: AT2R stimulation has been shown to be protective in various models of kidney injury. For instance, in renal ischemia-reperfusion injury, the AT2R agonist C21 has been shown to reduce kidney injury and inflammation in the early phase and promote the induction of regulatory T cells in the late phase, suggesting a role in kidney repair.[12]

Nervous System

The AT2R is expressed in various regions of the brain and peripheral nervous system and is implicated in neuronal development, regeneration, and neuroprotection.

-

Neuroprotection in Stroke: Preclinical studies have shown that activation of the AT2R can be neuroprotective in models of ischemic stroke.[3] The AT2R agonist CGP42112 has been shown to reduce infarct volume and improve functional outcomes when administered after cerebral ischemia.[3][13] These neuroprotective effects are thought to be mediated, at least in part, by the preservation of cerebral blood flow via endothelium-dependent vasodilation.[3]

-

Neuronal Differentiation and Regeneration: AT2R activation has been linked to neuronal differentiation and axonal regeneration.[14] In vitro studies have shown that AT2R stimulation promotes neurite outgrowth.[15] In vivo, AT2R activation has been shown to induce the expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[14]

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from key preclinical studies investigating the in vivo effects of AT2R activation.

Table 1: Effect of AT2R Agonists on Blood Pressure in Hypertensive Animal Models

| Animal Model | AT2R Agonist | Dose | Route of Administration | Effect on Blood Pressure | Reference |

| Spontaneously Hypertensive Rats (SHR) | C21 | 0.3 mg/kg/day | Intraperitoneal | No significant change | [6] |

| Angiotensin II-infused rats | C21 | Not specified | Not specified | No modification of the increase in blood pressure | [9] |

| Obese Zucker rats | CGP42112A | Not specified | Not specified | Decrease of 13 mmHg | [16] |

| Rat model of abdominal aortic aneurysm | C21 | Not specified | Not specified | No significant modification | [17] |

| Traumatic Brain Injury (TBI) mice | C21 | 0.03 mg/kg | Intraperitoneal | No effect | [18] |

Table 2: Cardioprotective Effects of AT2R Activation in Myocardial Infarction (MI) Models

| Animal Model | Intervention | Key Findings | Reference |

| Rat MI model | C21 (7-day treatment) | Improved systolic and diastolic ventricular function, reduced scar size, diminished inflammatory and apoptotic markers. | [2] |

| Rat MI model | AT2R stimulation | Improves cardiac function in the early phase post-MI. | [19] |

| Angiotensin II-dependent hypertension | C21 or Ang 1-7 | Prevented the onset of myocardial fibrosis and hypertrophy. | [9] |

Table 3: Neuroprotective Effects of AT2R Activation in Stroke Models

| Animal Model | AT2R Agonist | Key Findings | Reference |

| Mouse model of cerebral ischemia | CGP42112 (1 mg/kg i.p.) | Improved functional outcomes, reduced total and cortical infarct volumes. | [13] |

| Rat model of ischemic stroke | C21 (Nose-to-brain delivery) | 57% reduction in cerebral infarct size, significant improvements in neurological scores. | [20] |

Detailed Experimental Protocols

This section provides a detailed methodology for a key in vivo experiment to assess the effects of an AT2R agonist on blood pressure and cardiac fibrosis in a hypertensive animal model.

Protocol: Investigating the Chronic Effects of an AT2R Agonist in an Angiotensin II-Infusion Model of Hypertension

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used.

-

Induction of Hypertension: Hypertension is induced by continuous subcutaneous infusion of Angiotensin II (e.g., 200 ng/kg/min) via osmotic minipumps for 4 weeks.

-

Experimental Groups:

-

Sham (saline infusion) + Vehicle

-

Angiotensin II + Vehicle

-

Angiotensin II + AT2R agonist (e.g., C21 at 0.3 mg/kg/day via intraperitoneal injection)

-

Angiotensin II + AT2R agonist + AT2R antagonist (e.g., PD123319) to confirm specificity.

-

-

Blood Pressure Measurement: Systolic blood pressure is measured weekly using the tail-cuff method. For continuous and more accurate measurements, radiotelemetry can be employed.

-

Tissue Collection and Analysis: At the end of the 4-week treatment period, animals are euthanized, and hearts are collected.

-

Histological Analysis for Fibrosis: Heart tissue is fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis). The fibrotic area is quantified as a percentage of the total myocardial area using image analysis software.

-

Gene Expression Analysis: RNA is extracted from heart tissue, and quantitative real-time PCR is performed to measure the expression of fibrotic markers (e.g., Collagen I, Collagen III, TGF-β1) and inflammatory markers (e.g., TNF-α, IL-6).

-

-

Data Analysis: Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to compare the different experimental groups.

Signaling Pathways and Experimental Workflows

AT2 Receptor Signaling Pathway

Activation of the AT2R initiates a signaling cascade that is distinct from the AT1R pathway and often leads to opposing cellular effects. The AT2R couples to inhibitory G proteins (Giα2/3), leading to the activation of various phosphatases, such as SHP-1 and protein phosphatase 2A (PP2A).[21] These phosphatases can dephosphorylate and inactivate key signaling molecules involved in cell growth and proliferation, such as MAP kinases (ERK1/2).[2][11] Furthermore, AT2R activation can stimulate the production of nitric oxide (NO) and cyclic GMP (cGMP), contributing to vasodilation.[2][10]

Caption: AT2 Receptor Signaling Cascade.

Experimental Workflow for In Vivo Assessment of an AT2R Agonist

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a novel AT2R agonist in a disease model.

Caption: In Vivo Experimental Workflow.

Conclusion and Future Directions

The activation of the AT2 receptor represents a promising therapeutic strategy for a range of cardiovascular, renal, and neurological diseases. The in vivo evidence strongly supports its role in counteracting the detrimental effects of AT1R activation, thereby promoting tissue protection and repair. The development of selective, non-peptide AT2R agonists like C21 has been instrumental in advancing our understanding of this receptor's function.[1] Future research should focus on further elucidating the downstream signaling pathways of the AT2R in different cell types and disease contexts. Additionally, clinical trials are needed to translate the promising preclinical findings into effective therapies for human diseases. The anti-inflammatory properties of AT2R agonists, in particular, warrant further investigation for potential clinical applications in cardiovascular diseases and beyond.[1]

References

- 1. Impact of the AT(2) receptor agonist C21 on blood pressure and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of an angiotensin receptor type 2 agonist following cerebral ischemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-fibrotic Potential of AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 7. Impact of AT2-receptor stimulation on vascular biology, kidney function, and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AT2 receptors: Functional relevance in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ahajournals.org [ahajournals.org]

- 11. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiotensin type 2 receptor activation limits kidney injury during the early phase and induces Treg cells during the late phase of renal ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. Angiotensin Receptor Type 2 Activation Induces Neuroprotection and Neurogenesis After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Angiotensin II Type 2 Receptor, a Target for Protection and Regeneration of the Peripheral Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chronic AT2 receptor activation increases renal ACE2 activity, attenuates AT1 receptor function and blood pressure in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. portlandpress.com [portlandpress.com]

- 21. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The AT2 Receptor in the Renin-Angiotensin System

An In-depth Technical Guide to the Endogenous Ligands for the AT2 Receptor

For: Researchers, Scientists, and Drug Development Professionals

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. Historically, the focus of the RAS has been on the "classical" axis, comprising Angiotensin-Converting Enzyme (ACE), Angiotensin II (Ang II), and the Angiotensin II Type 1 Receptor (AT1R). Activation of this axis predominantly leads to vasoconstriction, inflammation, fibrosis, and cellular proliferation.

However, a counter-regulatory or "protective" arm of the RAS has been identified, which opposes the actions of the classical axis. The Angiotensin II Type 2 Receptor (AT2R) is a central component of this protective arm. Unlike the ubiquitous expression of AT1R in adults, the AT2R is highly expressed in fetal tissues and its expression in adult tissues is low under normal physiological conditions. However, AT2R expression is significantly upregulated in response to tissue injury and pathological conditions, suggesting a role in tissue repair and regeneration.[1] Activation of the AT2R is generally associated with beneficial effects, including vasodilation, anti-inflammatory, anti-fibrotic, and pro-apoptotic actions.[2][3] This guide provides a detailed overview of the endogenous peptide ligands that interact with the AT2R, their binding affinities, the signaling pathways they initiate, and the experimental protocols used to study these interactions.

Endogenous Ligands of the AT2 Receptor

The primary endogenous ligands for the AT2R are peptide fragments derived from the precursor molecule, angiotensinogen. Angiotensin II is the principal and most well-known ligand, binding with high affinity to both AT1R and AT2R.[1] However, its breakdown products also exhibit significant biological activity and varying selectivity for the AT2R.[4]

-

Angiotensin II (Ang II): The primary effector peptide of the RAS, Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) binds with high, nanomolar affinity to both AT1R and AT2R.[1][5]

-

Angiotensin III (Ang III): Formed by the cleavage of the N-terminal aspartate from Ang II by aminopeptidase (B13392206) A, Ang III (Arg-Val-Tyr-Ile-His-Pro-Phe) also binds to both receptors. Some studies suggest Ang III is a potent endogenous AT2R agonist, particularly in the kidney, where it mediates natriuresis.[2][6]

-

Angiotensin IV (Ang IV): A hexapeptide fragment (Val-Tyr-Ile-His-Pro-Phe) that shows substantial selectivity for the AT2R over the AT1R, although its affinity is lower than that of Ang II.[4][7]

-

Angiotensin-(1-7): This heptapeptide (B1575542) (Asp-Arg-Val-Tyr-Ile-His-Pro) is generated from Ang II by ACE2 or from Angiotensin I by other endopeptidases. While its primary receptor is the Mas receptor, Ang-(1-7) also binds to the AT2R with modest affinity but exhibits significant selectivity over the AT1R.[4][8] Its effects are often linked to the protective arm of the RAS.

Data Presentation: Quantitative Binding Affinity

The binding affinities of endogenous angiotensin peptides for the AT1 and AT2 receptors have been systematically analyzed, often using radioligand competition assays in cell lines stably expressing one of the receptor subtypes. The data below is summarized from studies using human embryonic kidney (HEK-293) cells transfected with either the AT1 or AT2 receptor.[4]

| Endogenous Ligand | AT1 Receptor IC50 (M) | AT2 Receptor IC50 (M) | AT2R/AT1R Selectivity Ratio |

| Angiotensin II | 7.92 x 10⁻⁹ | 5.22 x 10⁻¹⁰ | 15.2 |

| Angiotensin III | 2.11 x 10⁻⁸ | 6.48 x 10⁻¹⁰ | 32.6 |

| Angiotensin IV | > 1.00 x 10⁻⁶ | 4.86 x 10⁻⁸ | > 20.6 |

| Angiotensin-(1-7) | > 1.00 x 10⁻⁶ | 2.46 x 10⁻⁷ | > 4.1 |

Table 1: Competitive binding affinities of endogenous angiotensin peptides at AT1 and AT2 receptors. IC50 values represent the concentration of the ligand required to displace 50% of the radioligand (¹²⁵I-[Sar¹,Ile⁸]AngII). A higher selectivity ratio indicates greater preference for the AT2R. Data adapted from Bosnyak et al., 2011.[4]

AT2 Receptor Signaling Pathways

AT2R activation initiates several distinct signaling cascades that often oppose AT1R-mediated effects. These pathways can be both G-protein dependent and independent.

Phosphatase-Mediated Signaling

A key mechanism of AT2R action is the activation of various protein phosphatases, which leads to the dephosphorylation and inactivation of signaling molecules involved in growth and proliferation. This pathway is considered G-protein independent. Upon ligand binding, the AT2R recruits and activates SH2 domain-containing phosphatase 1 (SHP-1). Activated SHP-1 can then dephosphorylate and inactivate receptor tyrosine kinases, such as the EGF receptor, and downstream effectors like ERK1/2, thereby inhibiting cell growth.[9] The AT2R also activates serine/threonine phosphatases like protein phosphatase 2A (PP2A).

Bradykinin-NO-cGMP Pathway

The vasodilatory effects of AT2R activation are primarily mediated through the bradykinin-nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. AT2R stimulation leads to the synthesis and release of bradykinin (B550075), which in turn acts on bradykinin B2 receptors on endothelial cells. This activates endothelial nitric oxide synthase (eNOS), leading to the production of NO. NO, a potent vasodilator, diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cGMP, ultimately causing smooth muscle relaxation and vasodilation.

PLZF-Mediated Gene Transcription

A novel, G-protein independent signaling pathway involves the direct interaction of the AT2R with the Promyelocytic Leukemia Zinc Finger (PLZF) protein.[10][11] Upon Angiotensin II stimulation, cytosolic PLZF is recruited to the AT2R at the plasma membrane. Subsequently, the AT2R-PLZF complex is internalized, and PLZF translocates to the nucleus. In the nucleus, PLZF acts as a transcription factor, regulating the expression of target genes such as the p85α subunit of PI3K and the cardiac-specific transcription factor GATA4, thereby influencing processes like cell survival and cardiac hypertrophy.[11][12]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (IC50, Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the IC50 values for endogenous angiotensin peptides at the human AT2 receptor.

Materials:

-

Cells: HEK-293 cells stably transfected with the human AT2 receptor.

-

Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II (specific activity ~2200 Ci/mmol).

-

Unlabeled Ligands: Angiotensin II, Angiotensin III, Angiotensin-(1-7), Angiotensin IV.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, ice-cold.

-

-

Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethylenimine), gamma counter.

Methodology:

-

Membrane Preparation: a. Culture HEK-293-AT2R cells to confluence. b. Harvest cells and homogenize in ice-cold lysis buffer. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. d. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay. Store membrane aliquots at -80°C.[13]

-

Binding Assay: a. Set up the assay in a 96-well plate with a final volume of 250 µL per well. b. Total Binding Wells: Add 50 µL binding buffer, 50 µL radioligand (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 150 µL of membrane preparation (e.g., 10-20 µg protein). c. Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 10 µM final concentration), 50 µL radioligand, and 150 µL of membrane preparation. d. Competition Wells: Add 50 µL of competing unlabeled ligand (Ang III, Ang IV, etc.) at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M), 50 µL radioligand, and 150 µL of membrane preparation.

-

Incubation: a. Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to reach equilibrium.[13]

-

Harvesting and Counting: a. Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. b. Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in counting vials and measure the radioactivity (counts per minute, CPM) using a gamma counter.

-

Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the competing ligand. c. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value for each competing ligand. d. If desired, convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Functional Assay: Nitric Oxide (NO) Release

Since AT2R signaling does not typically involve cAMP modulation, functional assays often measure downstream effects like NO production. This protocol is based on using a fluorescent dye to detect NO release in cells expressing the AT2R.[15][16][17]

Objective: To determine the agonist activity of a ligand at the AT2R by measuring NO release.

Materials:

-

Cells: Primary Human Aortic Endothelial Cells (HAEC) or CHO cells stably transfected with AT2R (CHO-AT2R).

-

Ligands: Test agonists (e.g., Ang II, C21) and antagonists (e.g., PD123319).

-

Reagents: DAF-FM Diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate), a fluorescent NO probe.

-

Buffers: Phosphate-Buffered Saline (PBS).

-

Equipment: 96-well black, clear-bottom plates; fluorescence plate reader (Excitation/Emission ~495/515 nm).

Methodology:

-

Cell Seeding: a. Seed HAEC or CHO-AT2R cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading: a. Wash the cells once with PBS. b. Load the cells with DAF-FM Diacetate (e.g., 5 µM in PBS) and incubate for 30-60 minutes at 37°C in the dark. c. Wash the cells twice with PBS to remove excess dye. Add 100 µL of PBS to each well.

-

Ligand Stimulation: a. For antagonist studies, pre-incubate the cells with the antagonist (e.g., 10 µM PD123319) for 10-20 minutes prior to adding the agonist. b. Add the agonist (e.g., Ang II at various concentrations) to the wells. Include a vehicle control (PBS).

-

Fluorescence Measurement: a. Immediately after adding the agonist, place the plate in a fluorescence plate reader pre-heated to 37°C. b. Measure the fluorescence intensity at time 0 and then at regular intervals (e.g., every 5 minutes) for up to 60 minutes.

-

Data Analysis: a. For each well, subtract the baseline fluorescence (time 0) from subsequent readings. b. Plot the change in fluorescence intensity over time for each agonist concentration. c. To determine potency (EC50), plot the peak fluorescence response against the log concentration of the agonist and fit the data to a dose-response curve.

Conclusion